molecular formula C20H16FN3O3S B3016270 N-(4-fluorophenyl)-1-methyl-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide CAS No. 891101-96-5

N-(4-fluorophenyl)-1-methyl-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide

Cat. No.: B3016270
CAS No.: 891101-96-5
M. Wt: 397.42
InChI Key: LBHVKMOKELSJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-methyl-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Activity on Transcription Factors

Compounds structurally related to N-(4-fluorophenyl)-1-methyl-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide have been studied for their inhibitory activity on transcription factors such as NF-kappaB and AP-1. These transcription factors play critical roles in inflammatory responses and cellular proliferation. For instance, the structure-activity relationship (SAR) studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound with a somewhat similar structure, indicated that modifications to its pyrimidine portion could maintain or enhance its inhibitory activity, suggesting potential applications in developing anti-inflammatory or anti-cancer agents (Palanki et al., 2000).

Antipathogenic Activity

Thiourea derivatives, including those with phenacylsulfanyl groups, have shown significant antipathogenic activities against various bacterial strains and biofilms. Research into similar compounds highlights their potential in addressing antibiotic resistance and developing new antimicrobial agents. For example, acylthioureas with phenacylsulfanyl groups demonstrated notable activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm formation abilities (Limban, Marutescu, & Chifiriuc, 2011).

Kinase Inhibition for Cancer Therapy

Compounds with a pyrimidine backbone, similar to this compound, have been explored as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and the Met kinase superfamily. These receptors are pivotal in cancer cell proliferation and survival. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was identified as a potent and selective Met kinase inhibitor, demonstrating efficacy in tumor stasis in vivo and advancing to clinical trials (Schroeder et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-24-19(27)16(18(26)23-15-9-7-14(21)8-10-15)11-22-20(24)28-12-17(25)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHVKMOKELSJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.